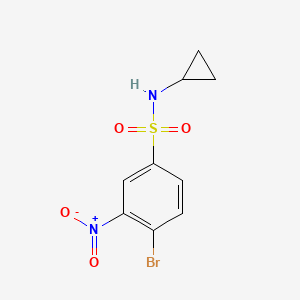
3-Benzylpyrrolidin-3-ol, trifluoroacetic acid
説明
3-Benzylpyrrolidin-3-ol, trifluoroacetic acid is a chemical compound with the CAS Number: 1803591-70-9 . It has a molecular weight of 291.27 . The IUPAC name for this compound is 3-benzylpyrrolidin-3-ol 2,2,2-trifluoroacetate .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 3-Benzylpyrrolidin-3-ol, typically involves ring construction from different cyclic or acyclic precursors . Functionalization of preformed pyrrolidine rings, such as proline derivatives, is also a common synthetic strategy .Molecular Structure Analysis
The pyrrolidine ring in 3-Benzylpyrrolidin-3-ol is a five-membered nitrogen heterocycle . The structure is characterized by sp3 hybridization, which allows efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis
Trifluoroacetic acid is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . It is also used during reversed-phase HPLC purification of peptides .Physical And Chemical Properties Analysis
3-Benzylpyrrolidin-3-ol, trifluoroacetic acid is an oil at room temperature .科学的研究の応用
Drug Discovery and Development
The pyrrolidine ring, a core structure in 3-Benzylpyrrolidin-3-ol, is widely used in medicinal chemistry to develop compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . For example, derivatives of pyrrolidine-3-ol have been synthesized as potential anti-Alzheimer’s agents with selectivity toward BACE1, showing significant in vitro inhibition .
Stereochemical Studies
The stereogenicity of carbons in the pyrrolidine ring means that different stereoisomers can lead to varied biological profiles of drug candidates. This is due to the different binding modes to enantioselective proteins. Research into the stereochemistry of 3-Benzylpyrrolidin-3-ol derivatives can guide the design of new compounds with diverse biological activities .
Synthetic Chemistry
3-Benzylpyrrolidin-3-ol serves as a versatile scaffold for synthetic chemists. It can be used for ring construction from different cyclic or acyclic precursors or for the functionalization of preformed pyrrolidine rings, such as proline derivatives. This flexibility is crucial for creating a variety of structurally diverse molecules .
Biological Activity Profiling
The pyrrolidine ring’s non-planarity and pseudorotation phenomena contribute to a compound’s biological activity. By studying 3-Benzylpyrrolidin-3-ol derivatives, scientists can investigate the influence of steric factors on biological activity and establish structure-activity relationships (SAR) that are pivotal for drug design .
Material Science
While not directly related to 3-Benzylpyrrolidin-3-ol, trifluoroacetic acid derivatives are used in material science. For instance, trifluoroacetic acid ethyl ester has been applied to assess mammalian toxicity, which is essential for developing materials that are safe for human contact .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet provides detailed precautionary statements .
将来の方向性
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that there is potential for the design of new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
3-benzylpyrrolidin-3-ol;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.C2HF3O2/c13-11(6-7-12-9-11)8-10-4-2-1-3-5-10;3-2(4,5)1(6)7/h1-5,12-13H,6-9H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTBVWWRXFWJDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CC2=CC=CC=C2)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803591-70-9 | |
| Record name | 3-benzylpyrrolidin-3-ol; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1380989.png)

![5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B1380993.png)




![5-Bromo-3-bromomethyl-benzo[d]isoxazole](/img/structure/B1381000.png)